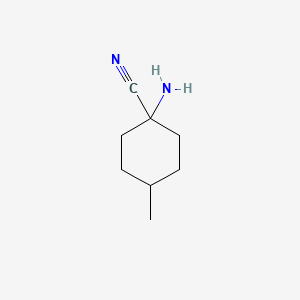

1-Amino-4-methylcyclohexane-1-carbonitrile

Beschreibung

1-Amino-4-methylcyclohexane-1-carbonitrile is a cyclohexane derivative featuring an amino group and a nitrile group at the 1-position, along with a methyl substituent at the 4-position. Its molecular formula as a hydrochloride salt is C₈H₁₅ClN₂, with a molecular weight of 174.67 g/mol . The compound has been listed in chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued in various quantities (1g, 5g, etc.) .

Eigenschaften

IUPAC Name |

1-amino-4-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-2-4-8(10,6-9)5-3-7/h7H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILTVVMJVTRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylcyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohexanone with ammonia and hydrogen cyanide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-4-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-methylcyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-amino-4-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Piperidine-substituted analogs (e.g., 1-Piperidinocyclohexanecarbonitrile) exhibit increased steric bulk and altered solubility .

- Aromatic amines (e.g., 1-(4-Aminophenyl)cyclopentanecarbonitrile) display distinct electronic properties and higher molecular weights due to phenyl rings .

Cyclohexane Derivatives with Carboxylic Acid and Ester Groups

Key Observations :

- Acid vs. Nitrile: Carboxylic acid derivatives (e.g., 1-Amino-1-cyclohexanecarboxylic acid) exhibit significantly higher melting points (>300°C) compared to nitrile analogs, reflecting stronger intermolecular hydrogen bonding .

- Ester Reactivity: Methyl esters (e.g., Methyl 1-Amino-4-methylcyclohexanecarboxylate) are prone to hydrolysis, offering pathways to carboxylic acids or amides, unlike the stable nitrile group in the target compound .

Aromatic and Heterocyclic Carbonitriles

Key Observations :

- Aromatic Substituents : Bromophenyl or chromene moieties (e.g., 1-(4-Bromophenyl)cyclohexanecarbonitrile) increase molecular weight and alter UV/Vis absorption profiles, making them suitable for photochemical applications .

- Polarity and Solubility: Hydroxyl groups in chromene derivatives (e.g., Compound 1E ) enhance water solubility compared to non-polar methyl groups in the target compound.

Q & A

Q. What are the standard synthetic routes for 1-Amino-4-methylcyclohexane-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via:

- Amination of Cyclohexanecarbonitrile : Reacting cyclohexanecarbonitrile with ammonia/amines under high pressure (5–10 atm) and elevated temperatures (80–120°C) .

- Reduction of 1-Cyanocyclohexylamine : Using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) to reduce the nitrile group. Catalytic hydrogenation is industrially preferred due to scalability and reduced side reactions .

- Gabriel Synthesis : Employing 4-bromocyclohexanone and potassium phthalimide, followed by hydrolysis and nitrile introduction .

Critical Factors : Temperature control minimizes side products (e.g., over-reduction to amines), while light exposure during synthesis can alter stereochemistry .

Q. How is this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring conformation. For example, the amino proton appears as a broad singlet at δ 2.1–2.5 ppm, while the nitrile carbon resonates at ~120 ppm .

- Infrared (IR) Spectroscopy : Sharp peaks at ~2240 cm⁻¹ (C≡N stretch) and 3350–3450 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 153.1 (C₈H₁₂N₂) .

Best Practices : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference, and cross-validate with elemental analysis.

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Precursor for Bioactive Molecules : The nitrile group enables conversion to amines or carboxylic acids, facilitating drug candidate synthesis (e.g., kinase inhibitors) .

- Structural Analog Development : Its bicyclic framework mimics natural products, aiding in designing CNS-targeting agents .

- In Vitro Studies : Used to probe enzyme-substrate interactions (e.g., cytochrome P450) due to stereochemical rigidity .

Advanced Research Questions

Q. How can conflicting reactivity data in literature (e.g., oxidation vs. reduction outcomes) be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst choice:

- Oxidation : In polar solvents (H₂O/EtOH), H₂O₂ oxidizes the amino group to nitro derivatives, while KMnO₄ may cleave the cyclohexane ring .

- Reduction : LiAlH₄ in THF selectively reduces nitriles to amines, but Pd/C with H₂ may hydrogenate the cyclohexane ring if temperatures exceed 100°C .

Resolution Strategy : Replicate conditions with controlled variables (e.g., inert atmosphere, <5% moisture) and monitor via TLC/GC-MS.

Q. What experimental design challenges arise in optimizing enantioselective synthesis?

- Methodological Answer :

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves up to 85% enantiomeric excess (ee), but steric hindrance from the methyl group reduces efficiency .

- Racemization Risk : Elevated temperatures (>60°C) during amination cause racemization. Use low-temperature (-20°C) Schlenk techniques to preserve chirality .

Data Analysis : Compare HPLC chiral column results (e.g., Chiralpak AD-H) with computational models (DFT) to predict steric effects.

Q. How does the compound’s ring size and substituent positioning influence its biological activity compared to analogs?

- Methodological Answer :

| Analog | Ring Size | Key Feature | Bioactivity |

|---|---|---|---|

| This compound | 6-membered | Methyl at C4, nitrile at C1 | High metabolic stability in liver microsomes |

| 1-Aminocyclopentanecarbonitrile | 5-membered | Smaller ring strain | Rapid clearance (t₁/₂ = 1.2 h) |

| 1-Aminocycloheptanecarbonitrile | 7-membered | Flexible ring | Poor target binding (IC₅₀ > 10 µM) |

| Conclusion : The 6-membered ring balances stability and target affinity. Methyl at C4 enhances lipophilicity (logP = 1.8), improving blood-brain barrier penetration . |

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at -20°C, away from oxidizers and moisture. Shelf life >5 years if desiccated .

- PPE : Use nitrile gloves (0.1 mm thickness), flame-retardant lab coats, and N95 respirators during milling .

- Spill Management : Neutralize with 10% acetic acid, then adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary between academic (40–60%) and industrial (75–85%) reports?

- Methodological Answer :

- Academic Methods : Small-scale batches (1–10 g) use batch reactors prone to heat gradients, reducing yield .

- Industrial Methods : Continuous-flow reactors ensure consistent temperature (±2°C) and pressure, minimizing side products .

Recommendation : For lab-scale optimization, adopt microwave-assisted synthesis (150°C, 20 min) to achieve 70% yield .

Methodological Optimization

Q. How can researchers improve purity assessment when spectroscopic data overlap with impurities?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals (e.g., cyclohexane CH₂ vs. methyl group) .

- LC-MS/MS : Detects trace impurities (e.g., deaminated byproducts) at <0.1% levels .

Case Study : A 5% impurity (m/z 137.1) was identified as 4-methylcyclohexanecarbonitrile via GC-MS library matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.